![molecular formula C12H6Cl4 B1585794 2,3,4',5-Tetrachlorobiphenyl CAS No. 74472-34-7](/img/structure/B1585794.png)
2,3,4',5-Tetrachlorobiphenyl
Overview
Description
2,3,4,5-Tetrachlorobiphenyl (TCB) is a persistent organic pollutant (POP) that is used in a variety of industrial processes and is known to be toxic to humans and animals. It is a polychlorinated biphenyl (PCB) with four chlorine atoms attached to each of the two biphenyl rings. It is a colorless or pale yellow liquid or solid and is soluble in organic solvents. It is used in the production of pesticides, plasticizers, and flame retardants. It is also found in electrical equipment, paints, and adhesives. The toxicity of TCB has been studied extensively and it is known to be a potent carcinogen.
Scientific Research Applications
Environmental Contaminant Analysis
2,3,4’,5-Tetrachlorobiphenyl is classified as a persistent organic pollutant due to its resistance to environmental degradation. It can have a significant impact on health and the environment as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .
Endocrine Disruption Studies
This compound is known to act as an endocrine disruptor. It can disrupt the functions of the endocrine (hormone) system, making it a subject of study in understanding the effects of environmental pollutants on hormonal balance and related health issues .
Bioremediation Strategies
Research has shown that anaerobic microorganisms can metabolically dechlorinate polychlorinated biphenyls like 2,3,4’,5-Tetrachlorobiphenyl to less chlorinated forms. This process is vital for bioremediation strategies aimed at cleaning up contaminated sites.
Reductive Dechlorination Research
The presence of Dehalococcoides-like populations has been statistically correlated with the removal of doubly flanked chlorines from 2,3,4’,5-Tetrachlorobiphenyl. This finding is significant in the study of sediment remediation and the role of microbial communities in the dechlorination process .
Mechanism of Action
Target of Action
The primary target of 2,3,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,4’,5-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
2,3,4’,5-Tetrachlorobiphenyl affects the biochemical pathways through the process of anaerobic reductive dechlorination of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners . The compound is dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . The rate of dechlorination is a linear function of the substrate concentration .
Pharmacokinetics
It is also known to bioaccumulate in organisms .
Result of Action
The molecular and cellular effects of 2,3,4’,5-Tetrachlorobiphenyl’s action include the regulation of the circadian clock and the inhibition of the basal and circadian expression of the core circadian component PER1 .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,3,4’,5-Tetrachlorobiphenyl. The compound is resistant to environmental degradation through photolytic, biological, or chemical processes . It persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . The rate of dechlorination typically observed in sediments suggests that low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination .
properties
IUPAC Name |
1,2,5-trichloro-3-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITMYAMXIZQCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074223 | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4',5-Tetrachlorobiphenyl | |
CAS RN |
74472-34-7 | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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